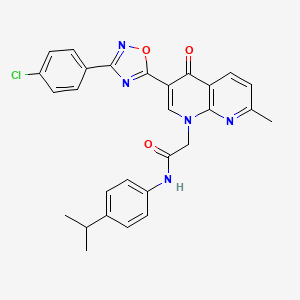
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C28H24ClN5O3 and its molecular weight is 513.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of naphthyridine derivatives, characterized by the presence of oxadiazole and chlorophenyl moieties. The molecular formula is C22H23ClN4O3 with a molecular weight of approximately 426.9 g/mol. The structure includes multiple functional groups that may contribute to its biological effects.
Anticancer Activity
Research indicates that compounds similar to this derivative exhibit significant anticancer properties . For instance, a study on naphthyridine derivatives highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of oxadiazole in the structure has been shown to enhance cytotoxicity against several cancer cell lines.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Vinblastine (standard) | 0.05 | Various |
Antimicrobial Activity
The oxadiazole moiety has been associated with antimicrobial activity . Compounds containing oxadiazole rings have demonstrated efficacy against various bacterial strains by inhibiting essential enzymes involved in bacterial cell wall synthesis . While specific data on the compound is limited, structural analogs have shown promising results.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties . Similar naphthyridine derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound likely stems from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The presence of the oxadiazole ring may facilitate interaction with key enzymes involved in cellular signaling pathways.
- DNA Interaction : Naphthyridine derivatives are known for their ability to intercalate DNA, potentially leading to inhibition of replication and transcription processes.
- Cytotoxicity Induction : The compound may induce apoptosis through mitochondrial pathways or by activating caspases in cancer cells.
Case Studies
Recent studies have explored the pharmacological profiles of similar compounds:
- A study published in Molecules demonstrated that naphthyridine derivatives could effectively reduce tumor growth in vivo models by inducing apoptosis and inhibiting angiogenesis .
- Another research effort focused on optimizing oxadiazole-containing compounds for enhanced anticancer activity, noting that modifications to the side chains significantly impacted efficacy .
特性
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5O3/c1-16(2)18-7-11-21(12-8-18)31-24(35)15-34-14-23(25(36)22-13-4-17(3)30-27(22)34)28-32-26(33-37-28)19-5-9-20(29)10-6-19/h4-14,16H,15H2,1-3H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBAWNGXMPQJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(C)C)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














